molecular formula C25H29NO3 B14199613 (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate CAS No. 920269-67-6

(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate

Cat. No.: B14199613
CAS No.: 920269-67-6
M. Wt: 391.5 g/mol
InChI Key: IQKXOXVZWQBDTC-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include furanones and carboxylic acids.

    Reduction: Products may include piperidine derivatives.

    Substitution: Products may include various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic rings, which can mimic natural substrates or inhibitors.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The benzoate ester group can also undergo hydrolysis, releasing the active components that exert the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine

Uniqueness

(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate stands out due to its combination of a furan ring, a pyridine ring, and a benzoate ester. This unique structure provides a diverse range of chemical reactivity and potential applications that are not commonly found in other similar compounds. The presence of the octyl group also adds to its hydrophobic character, which can influence its interactions in biological systems and materials science applications.

Properties

CAS No.

920269-67-6

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

furan-2-ylmethyl 4-(5-octylpyridin-2-yl)benzoate

InChI

InChI=1S/C25H29NO3/c1-2-3-4-5-6-7-9-20-11-16-24(26-18-20)21-12-14-22(15-13-21)25(27)29-19-23-10-8-17-28-23/h8,10-18H,2-7,9,19H2,1H3

InChI Key

IQKXOXVZWQBDTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3

Origin of Product

United States

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